molecular formula C6H8O3Si B1655011 Phenylsilanetriol CAS No. 3047-74-3

Phenylsilanetriol

Cat. No.: B1655011
CAS No.: 3047-74-3
M. Wt: 156.21 g/mol
InChI Key: FCVNATXRSJMIDT-UHFFFAOYSA-N
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Description

Phenylsilanetriol is an organosilicon compound with the chemical formula C6H5Si(OH)3 It is a member of the silanetriol family, characterized by the presence of three hydroxyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylsilanetriol is typically synthesized through the hydrolysis of phenyltrichlorosilane (C6H5SiCl3). The reaction involves the addition of water to phenyltrichlorosilane, resulting in the formation of this compound and hydrochloric acid as a byproduct:

C6H5SiCl3 + 3H2O → C6H5Si(OH)3 + 3HCl\text{C6H5SiCl3 + 3H2O → C6H5Si(OH)3 + 3HCl} C6H5SiCl3 + 3H2O → C6H5Si(OH)3 + 3HCl

This reaction is usually carried out under controlled conditions to prevent the formation of unwanted byproducts and to ensure the complete hydrolysis of the starting material .

Industrial Production Methods: In industrial settings, this compound can be produced using a similar hydrolysis process, often involving the use of emulsifiers and phase transfer catalysts to enhance the reaction efficiency and yield. The hydrolysis is typically conducted in an aqueous-organic biphasic system, where the phenyltrichlorosilane is dissolved in an organic solvent, and water is added to initiate the reaction .

Chemical Reactions Analysis

Types of Reactions: Phenylsilanetriol undergoes various chemical reactions, including condensation, oxidation, and substitution reactions. One notable reaction is the acid-catalyzed condensation, which leads to the formation of cyclic siloxanes. For example, the condensation of this compound can produce cis,trans-1,3,5-trihydroxy-1,3,5-triphenylcyclotrisiloxane .

Common Reagents and Conditions:

    Condensation Reactions: Typically catalyzed by acids such as methanesulfonic acid (MSA) under mild conditions (e.g., room temperature).

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution Reactions: Involve reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products: The major products formed from these reactions include various siloxanes, silanols, and siloxane-based polymers. For instance, the condensation of this compound can yield poly(phenylsilsesquioxane) nanoparticles .

Mechanism of Action

The mechanism of action of phenylsilanetriol primarily involves its ability to form strong hydrogen bonds and undergo condensation reactions. These properties enable it to act as a cross-linking agent in polymerization processes, leading to the formation of stable siloxane networks. The molecular targets and pathways involved in its action include the interaction with hydroxyl groups and the formation of siloxane bonds .

Comparison with Similar Compounds

Phenylsilanetriol can be compared with other silanetriols and silanediols, such as:

    Cyclohexylsilanetriol: Similar in structure but with a cyclohexyl group instead of a phenyl group.

    Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.

    Phenylsilane: A simpler compound with a single phenyl group and three hydrogen atoms attached to silicon.

This compound stands out due to its unique combination of three hydroxyl groups and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

trihydroxy(phenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVNATXRSJMIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157374-41-9
Record name Phenylsilanetriol homopolymer
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10184547
Record name Phenylsilanetriol
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Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3047-74-3
Record name Phenylsilanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3047-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenylsilanetriol
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Record name Phenylsilanetriol
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Record name Phenylsilanetriol
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Record name PHENYLSILANETRIOL
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Synthesis routes and methods

Procedure details

In general, silanetriol is synthesized by hydrolyzing chlorosilane or alkoxysilane. As a typical example of using chlorosilane, Jutzi et al. reported synthesis of (1-trimethylsilylcyclopenta-2,-4-dienyl)silanetriol with a yield of 98% by dissolving (1-trimethylsilylcyclopenta-2,-4-dienyl)trichlorosilane, a chlorosilane with large steric hindrance, in ethyl ether, slowly adding an aniline aqueous solution and stirring at 0° C. for 3 hours, removing the resulting aniline salt through filtration and then removing ethyl ether under reduced pressure [Organometallics 1997, 16, 5377]. However, this method involves a complicated process of removing a large amount of salts and is limited in that it is applicable only to silanes having substituents with large steric hindrance. As a typical example of using alkoxysilane, Ishida et al. obtained cyclohexylsilanetriol by mixing cyclohexyltrimethoxysilane in an aqueous solution of acetic acid and stirring for 2 hours at room temperature [J. Polym. Sci. 1979, 17, 1807]. In addition, Korkin et al. reported that they obtained phenylsilanetriol with a yield of 68% by adding phenyltrimethoxysilane dropwise to an acetic acid aqueous solution, stirring for 4 hours while maintaining temperature at 5-10° C. and removing impurities from the resulting white solid through filtration [J. Organomet. Chem. 2003, 686, 313]. However, the method of using alkoxysilane is limited in that the resultant silanetriol should be insoluble in water.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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